molecular formula C22H14N2O3 B339199 Benzyl 4-(2,3-dicyanophenoxy)benzoate

Benzyl 4-(2,3-dicyanophenoxy)benzoate

Cat. No.: B339199
M. Wt: 354.4 g/mol
InChI Key: ASKJVLDWRPLFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2,3-dicyanophenoxy)benzoate is a benzoate ester derivative characterized by a benzyl group and a 2,3-dicyanophenoxy substituent on the aromatic ring. The presence of electron-withdrawing cyano groups on the phenoxy moiety may enhance its stability and reactivity, distinguishing it from simpler benzoate derivatives. This compound likely serves as a synthetic intermediate or precursor for advanced materials, given the versatility of benzoate esters in organic synthesis .

Properties

Molecular Formula

C22H14N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(2,3-dicyanophenoxy)benzoate

InChI

InChI=1S/C22H14N2O3/c23-13-18-7-4-8-21(20(18)14-24)27-19-11-9-17(10-12-19)22(25)26-15-16-5-2-1-3-6-16/h1-12H,15H2

InChI Key

ASKJVLDWRPLFSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Benzoate Esters

The compound’s structure can be contextualized by comparing it to similar benzoate esters (Table 1). Key structural variations include substituent type, position, and electronic effects:

Compound Name Substituents Molecular Formula CAS Number Key Features References
Benzyl benzoate Benzyl ester C₁₄H₁₂O₂ 120-51-4 Simple ester; scabies treatment
Benzyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride 3-pyrrolidinyloxy, benzyl C₁₈H₂₀ClNO₃ 1220034-69-4 Irritant; polar substituent
Phenyl benzoate Phenyl ester C₁₃H₁₀O₂ 93-99-2 Aromatic backbone; basic ester
Benzyl 4-benzyloxy-2,3-dimethoxy-6-methylbenzoate Benzyloxy, methoxy, methyl groups C₂₄H₂₂O₅ Not provided Multi-substituted; synthetic intermediate

Key Observations :

  • Steric Effects: The dicyano substituent may impose steric hindrance, altering reactivity in esterification or hydrolysis compared to less bulky analogs like benzyl benzoate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.